molecular formula C8H11IN2O2S B13680531 4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13680531
M. Wt: 326.16 g/mol
InChI Key: CDKVGFFSRFRHMM-UHFFFAOYSA-N
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Description

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a tetrahydrothiopyran ring with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the cyclization of a suitable precursor, such as a thioether, under acidic or basic conditions.

    Dioxidation: The final step involves the oxidation of the sulfur atom in the tetrahydrothiopyran ring to form the dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfur atom in the tetrahydrothiopyran ring can undergo further oxidation or reduction, leading to different oxidation states.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide, peracids, or other oxidizing agents can be used under controlled conditions to achieve the desired oxidation state.

    Cyclization: Cyclization reactions may require the use of catalysts, such as Lewis acids, and specific reaction conditions to promote ring closure.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Different oxidation states of the sulfur atom can lead to sulfoxides, sulfones, or other oxidized derivatives.

    Cyclized Products: More complex heterocyclic compounds can be formed through cyclization reactions.

Scientific Research Applications

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties imparted by the heterocyclic structure.

Mechanism of Action

The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and the dioxide functional group can play crucial roles in binding interactions and the modulation of biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide: This compound features a nitro group instead of an iodine atom, which can significantly alter its chemical reactivity and biological activity.

    4-(4-chloro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide:

    4-(4-methyl-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide: A methyl group substitution can influence the compound’s steric properties and reactivity.

Uniqueness

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other substituents. The combination of the pyrazole ring and the tetrahydrothiopyran ring with a dioxide functional group also imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11IN2O2S

Molecular Weight

326.16 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)thiane 1,1-dioxide

InChI

InChI=1S/C8H11IN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2

InChI Key

CDKVGFFSRFRHMM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C=C(C=N2)I

Origin of Product

United States

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